2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide typically involves the reaction of 2-ethylquinazolin-4-ol with N-(3-methylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, it may interfere with cell signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide
- 2-(2-ethylquinazolin-4-yl)oxy-N-(2,4,6-trimethylphenyl)acetamide
- 2-(2-ethylquinazolin-4-yl)oxy-N-[(4-fluorophenyl)methyl]acetamide
Uniqueness
2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern on the quinazoline ring and the acetamide moiety.
Properties
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-17-21-16-10-5-4-9-15(16)19(22-17)24-12-18(23)20-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSWBUZVULBWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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